1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-3-fluorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-chloro-3-fluoroaniline with acetylacetone under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-3-fluorophenyl)-3-methyl-1H-pyrazole: Similar structure but with one less methyl group.
1-(2-Chloro-3-fluorophenyl)-5-methyl-1H-pyrazole: Similar structure but with the methyl group at a different position.
1-(2-Chloro-3-fluorophenyl)-1H-pyrazole: Lacks the methyl groups.
Uniqueness
1-(2-Chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the chloro, fluoro, and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H10ClFN2 |
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Molecular Weight |
224.66 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H10ClFN2/c1-7-6-8(2)15(14-7)10-5-3-4-9(13)11(10)12/h3-6H,1-2H3 |
InChI Key |
BEUBDDDBLSFCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=CC=C2)F)Cl)C |
Origin of Product |
United States |
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